Home > Products > Screening Compounds P21870 > N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-CYCLOPENTANECARBOXAMIDE
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-CYCLOPENTANECARBOXAMIDE -

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-CYCLOPENTANECARBOXAMIDE

Catalog Number: EVT-4771610
CAS Number:
Molecular Formula: C13H21N3O
Molecular Weight: 235.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor. It was designed based on the structure of 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734) and exhibits improved GlyT1 inhibitory activity (IC50 = 1.8 nM). []

Relevance: Both this compound and N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide share a central 1-ethyl-1H-pyrazol-4-yl moiety. Additionally, both compounds feature an amide linkage connecting the pyrazole moiety to a larger substituent. []

(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib)

Compound Description: Volitinib is a potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor. It exhibits favorable pharmacokinetic properties and demonstrates good antitumor activities. []

Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl moiety with N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide. This structural similarity highlights the significance of this specific pyrazole derivative in medicinal chemistry, particularly for developing kinase inhibitors. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description: AMG 337 is another potent and selective inhibitor of the mesenchymal epithelial transition factor (MET). This compound exhibits nanomolar inhibition of MET kinase activity, favorable preclinical pharmacokinetics, and robust in vivo antitumor activity. []

Relevance: Similar to Volitinib, AMG 337 also contains the 1-methyl-1H-pyrazol-4-yl moiety, highlighting the relevance of this specific pyrazole derivative in developing MET kinase inhibitors. In comparison to N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide, AMG 337 demonstrates the potential for variations in the substituents attached to the pyrazole ring while maintaining biological activity against specific targets. []

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

Compound Description: PF-04254644 is a potent inhibitor of the receptor tyrosine kinase c-Met. Despite its high selectivity for c-Met, this compound exhibits broad phosphodiesterase (PDE) family inhibition, leading to myocardial degeneration in rats. []

Relevance: The presence of the 1-methyl-1H-pyrazol-4-yl moiety in PF-04254644 further emphasizes the significance of this structural feature in designing c-Met inhibitors. This compound, along with Volitinib and AMG 337, suggests that modifications around the core pyrazole structure can lead to variations in target selectivity and potential off-target effects. Comparing these structures to N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide can provide insights into designing compounds with improved safety profiles. []

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

Compound Description: AZD1480 is a potent Jak2 inhibitor that exhibits efficacy in a TEL-Jak2 model. It has excellent physical properties and preclinical pharmacokinetics. []

Relevance: AZD1480 and N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide share the 5-methyl-1H-pyrazolyl moiety, albeit at different positions within their respective structures. This similarity highlights the versatility of this pyrazole derivative in interacting with various kinase targets. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor with potency and efficacy in rodent choroidal neovascularization (CNV) models. It exhibits limited systemic exposure after topical ocular administration, making it a potential therapy for neovascular age-related macular degeneration. []

Relevance: Both Acrizanib and N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide belong to the pyrazole carboxamide class of compounds. Although the substitutions on the pyrazole ring differ, their shared core structure suggests potential applications in targeting similar biological pathways. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants. This compound exhibits high potency and specificity towards drug-resistant double mutant EGFRs (L858R/T790M, Del/T790M). []

Relevance: Both PF-06459988 and N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide contain the 1-methyl-1H-pyrazol-4-yl moiety, showcasing its versatility in designing inhibitors against different targets. The presence of this moiety in both compounds suggests its potential role in binding to specific protein active sites. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

Compound Description: PF-06747775 is a high-affinity irreversible inhibitor targeting oncogenic EGFR mutants. It exhibits selectivity over wild-type EGFR and demonstrates potent activity against the four common EGFR mutations (exon 19 deletion (Del), L858R, T790M/L858R, and T790M/Del). []

Relevance: Similar to PF-06459988, PF-06747775 also features the 1-methyl-1H-pyrazol-4-yl moiety. In comparison to N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide, PF-06747775 demonstrates that subtle modifications in the substituents surrounding the pyrazole ring can significantly impact target selectivity and potency. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for ERK kinase activity. It targets the RAS/RAF/MEK/ERK signaling cascade, often dysregulated in cancer. []

Relevance: GDC-0994 and N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide both utilize a substituted pyrazole ring as a central structural motif. This highlights the importance of this heterocycle in medicinal chemistry and its ability to interact with diverse kinase targets. Although their exact structures differ, the shared presence of the pyrazole ring suggests potential similarities in their binding modes or interactions with amino acid residues within the respective target proteins. []

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

Compound Description: MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist developed for treating obesity. This compound demonstrated significant weight loss and reduced food intake in a DIO (diet-induced obese) rat model through a CB1R-mediated mechanism. []

Relevance: Both MK-5596 and N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide belong to the pyrazole carboxamide class of compounds and share the 5-methyl-1H-pyrazole-3-carboxamide moiety. This structural similarity highlights the importance of this specific chemical group in interacting with biological targets, although the targets and downstream effects may differ significantly. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a highly selective JAK1 kinase inhibitor that demonstrates good preclinical pharmacokinetics and enhanced antitumor activity in combination with the approved EGFR inhibitor, osimertinib. []

Relevance: Both AZD4205 and N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide contain a 1-methyl-1H-pyrazolyl group within their structures. This highlights the versatility of this specific pyrazole derivative in interacting with various kinase targets, despite the differences in their overall structures and target selectivity profiles. []

Properties

Product Name

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-CYCLOPENTANECARBOXAMIDE

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

InChI

InChI=1S/C13H21N3O/c1-3-16-10(2)12(9-15-16)8-14-13(17)11-6-4-5-7-11/h9,11H,3-8H2,1-2H3,(H,14,17)

InChI Key

KRRFJUVNWYCEJB-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)CNC(=O)C2CCCC2)C

Canonical SMILES

CCN1C(=C(C=N1)CNC(=O)C2CCCC2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.